3-Hydroxycoumarin is a natural product found in Laggera pterodonta, Petchia erythrocarpa, and other organisms with data available.
3-Hydroxycoumarin
CAS No.: 939-19-5
Cat. No.: VC21343915
Molecular Formula: C9H6O3
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 939-19-5 |
---|---|
Molecular Formula | C9H6O3 |
Molecular Weight | 162.14 g/mol |
IUPAC Name | 3-hydroxychromen-2-one |
Standard InChI | InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H |
Standard InChI Key | MJKVTPMWOKAVMS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)O |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)O |
Melting Point | 154.0 °C |
Chemical Structure and Properties
Structural Characteristics
3-Hydroxycoumarin consists of a benzene ring fused with a 2-pyrone ring, forming the coumarin nucleus, with a hydroxyl group attached at the 3-position. The systematic IUPAC name for this compound is 3-hydroxy-2H-chromen-2-one . The presence of the hydroxyl group at the 3-position gives this molecule distinct reactivity patterns compared to other hydroxycoumarins.
The structural formula can be represented as:
Chemical Property | Value |
---|---|
Molecular Formula | C9H6O3 |
IUPAC Name | 3-hydroxy-2H-chromen-2-one |
CAS Number | 939-19-5 |
SMILES Notation | OC1=CC2=CC=CC=C2OC1=O |
InChI Key | MJKVTPMWOKAVMS-UHFFFAOYSA-N |
Physical and Chemical Properties
3-Hydroxycoumarin presents as a white to yellow crystalline powder with distinct physical properties that facilitate its identification and purification. The compound exhibits moderate solubility in organic solvents and has specific spectroscopic characteristics that aid in its analysis and identification in various matrices.
Physical Property | Description/Value |
---|---|
Appearance | White-Yellow Crystalline Powder |
Molecular Weight | 162.14 g/mol |
Melting Point | 153°C |
Purity (Commercial) | ≥98.0% (GC,T) |
Solubility | Soluble in organic solvents |
Synthesis Methods
Synthesis Using Salicylic Aldehyde
One of the earliest and most widely used methods for synthesizing 3-hydroxycoumarin involves salicylic aldehyde as a starting material. This method was initially proposed by Trivedi and Sethna, and involves a multi-step process . The synthesis begins with an equimolecular mixture of salicylic aldehyde and acetylglycine, which is heated for one hour in the presence of anhydrous sodium acetate and acetic anhydride. This reaction forms 3-acetamidocoumarin as an intermediate product, which is then heated under reflux with hydrochloric acid to obtain 3-hydroxycoumarin .
The reaction proceeds through esterification between the phenol function of salicylaldehyde and the acid function of acetylglycine, followed by intramolecular condensation. The final step involves the substitution of the acetamide function by a hydroxyl group in the presence of hydrochloric acid .
Synthesis Using 2-Methoxycinnamic Acid
A more recent method developed by Dupont and Cotelle involves the use of 2-methoxycinnamic acid derivatives. In this approach, 3-(o-methoxyphenyl)-2-hydroxypropenoic acid is treated with boron tribromide to yield 3-hydroxycoumarin . Alternatively, 3-hydroxycoumarin can be obtained by reacting methyl-3-(2-methoxyphenyl)-2,3-epoxypropanoate with boron tribromide under reflux conditions with prolonged hydrolysis .
This method is particularly efficient as it can produce 3-hydroxycoumarin almost quantitatively after epoxidation of the enol function of 2-methoxycinnamic acid .
Synthesis Using 1-(2-Methoxyphenyl)ethanone
Another synthetic route involves a three-step process starting with 1-(2-methoxyphenyl)ethanone. The first step involves the synthesis of 4-benzylidenoxazol-5(4H)-one from 1-(2-methoxyphenyl)ethanone and N-acetylglycine. The resulting mixture is then treated with boron tribromide to produce 3-hydroxycoumarin .
Chemical Reactivity
Formation of Heterocyclic Compounds
The reactivity of 3-hydroxycoumarin is a significant aspect of its chemistry, allowing for the synthesis of various heterocyclic compounds. Many heterocyclic derivatives obtained from 3-hydroxycoumarin have been reported in the literature, showcasing its versatility as a starting material in organic synthesis .
Among the heterocyclic compounds derived from 3-hydroxycoumarin are:
-
Pyrido[2,3-c]coumarin derivatives
-
Dihydropyrano[2,3-c]chromenes
These derivatives have diverse applications and properties, contributing to the importance of 3-hydroxycoumarin in organic synthesis and medicinal chemistry.
Other Reactions
Beyond the formation of heterocyclic compounds, 3-hydroxycoumarin undergoes various other reactions due to the presence of the hydroxyl group at the 3-position. This hydroxyl group can participate in esterification, etherification, and other transformations, leading to a wide range of derivatives with modified properties and applications .
Biological Properties and Applications
Pharmacological Applications
3-Hydroxycoumarin exhibits various biological activities that make it valuable in pharmacological research. It has been investigated for potential therapeutic applications in different areas of medicine. The compound serves as an important scaffold for designing bioactive molecules with enhanced pharmacological properties .
As a human metabolite of coumarin, 3-hydroxycoumarin plays a role in the biotransformation of coumarins in the body, which is relevant to understanding the pharmacokinetics and pharmacodynamics of coumarin-based drugs .
Genetic and Microbiological Applications
Research has shown that 3-hydroxycoumarin has applications in genetics and microbiology. Various studies have investigated its potential in these fields, although specific mechanisms and applications are still being explored .
The compound's interaction with biological systems makes it a subject of interest in understanding genetic processes and microbial functions. Its potential role as a biomarker in certain foods also highlights its significance in food science and nutrition research .
Hazard Information | Description |
---|---|
GHS Pictogram | Warning |
GHS Hazard Statement | H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral] |
Hazard Class | Acute Tox. 4 (100%) |
Precautionary Statements | P264, P270, P301+P317, P330, and P501 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume